BenchChemオンラインストアへようこそ!

tert-butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate

Chiral purity Enantiomeric excess Pharmaceutical intermediate

This (S)-enantiomer (CAS 1821837‑42‑6) is a stereodefined, Boc-protected aminomethylpiperidine building block that avoids diastereomeric impurities inherent to racemic or (R)-isomer routes. Its single-enantiomer form eliminates late-stage chiral SFC purification, shortening CNS lead-optimization timelines by 2–3 weeks. Supplied as a homogeneous solid, it is fully compatible with automated solid-dispensing systems, ensuring stoichiometric precision. Choose this grade to lock in stereochemical integrity from the first synthetic step.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
Cat. No. B8257253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)CNC
InChIInChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-6-10(9-14)8-13-4/h10,13H,5-9H2,1-4H3/t10-/m0/s1
InChIKeyFWYMKDGOQBTQNE-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate – A Chiral Building Block for Asymmetric Synthesis


tert-Butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate (CAS 1821837‑42‑6) is a Boc‑protected, enantiomerically pure 3‑substituted piperidine derivative [REFS‑1]. The molecule contains a secondary methylamine moiety linked through a methylene spacer to the piperidine ring, providing a stereodefined amine handle for further functionalization. Its predicted physicochemical properties include a boiling point of 301.0 ± 15.0 °C and a density of 0.988 ± 0.06 g/cm³ [REFS‑1]. The (S) absolute configuration is retained during synthesis, making it a suitable chiral synthon for medicinal‑chemistry programs that require strict stereochemical control.

Why Racemic or Achiral Analogs Cannot Replace tert-Butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate


The (S)‑enantiomer of this Boc‑protected piperidine cannot be interchanged with the corresponding racemic mixture (CAS 1017356‑25‑0) or the (R)‑enantiomer without risking a complete loss of downstream stereochemical integrity. In asymmetric drug synthesis, using a racemic intermediate creates diastereomeric impurities that are difficult to purge and can lead to pharmacologically distinct or toxic isomers [REFS‑1]. Even small deviations in enantiomeric excess (e.g., 95 % ee vs. 99 % ee) have been shown to alter pharmacokinetic profiles and target‑binding affinities, underscoring the need for defined stereochemistry from the earliest synthetic steps. Therefore, the choice of the (S)‑enantiomer is not trivial, and the absence of direct head‑to‑head comparator data in the public domain means that substitution must be justified through rigorous in‑house qualification (see Section 3).

Quantitative Differentiation Evidence for tert-Butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate


Enantiomeric Purity vs. Commercial Racemic Material

The (S)‑enantiomer is supplied as a single stereoisomer (configuration confirmed by X‑ray or VCD in manufacturing), whereas the most widely listed commercial alternative—tert‑butyl 3‑[(methylamino)methyl]‑1‑piperidinecarboxylate (CAS 1017356‑25‑0, Sigma‑Aldrich)—is racemic [REFS‑1]. The enantiopure (S) form obviates the need for chiral separation after subsequent coupling steps, a process that often results in ≥50 % material loss when starting from a racemate. The racemic product is offered at 98 % chemical purity (HPLC) but is not characterized for enantiomeric composition, making it unsuitable for stereospecific routes [REFS‑2].

Chiral purity Enantiomeric excess Pharmaceutical intermediate

Physical Form and Handling: Crystalline Solid vs. Solid‑Liquid Mixture

The (S)‑enantiomer is typically isolated as a free‑flowing solid or crystalline powder (supplier‑dependent), whereas the racemic commercial product from Sigma‑Aldrich is explicitly described as a “Solid‑Liquid Mixture” [REFS‑1]. This physical‑form difference directly impacts ease of handling, accurate weighing, and reproducibility in milligram‑scale parallel synthesis. A solid of homogeneous morphology reduces weighing error compared with a biphasic mixture, which requires thorough homogenization before sampling.

Physical state Weighing accuracy Formulation development

Chiral Integrity Under Basic Coupling Conditions

No peer‑reviewed study reporting epimerization rates for this specific compound was located. However, class‑level data for 3‑aminomethyl‑piperidine scaffolds indicate that the α‑position to the piperidine nitrogen is less prone to base‑catalyzed racemization than 2‑aminomethyl analogues [REFS‑1]. Users should perform a stress test (e.g., treatment with 1 eq. DBU in DMF, 40 °C, 24 h followed by chiral HPLC) to confirm configurational stability under their specific coupling protocol.

Racemization Amide coupling Suzuki coupling

Optimal Research and Industrial Use Cases for tert-Butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate


Synthesis of Chiral N‑Methyl‑Substituted Piperidine Pharmacophores

The (S)‑enantiomer is particularly well‑suited for constructing CNS‑penetrant drug candidates where the N‑methyl group on the aminomethyl side chain is known to modulate metabolic stability and blood‑brain‑barrier permeability. When used as a single‑enantiomer starting material, it eliminates the need for chiral supercritical‑fluid chromatography (SFC) purification of late‑stage intermediates, reducing overall project timelines by an estimated 2–3 weeks relative to routes that rely on racemic intermediates [REFS‑1].

Parallel Library Synthesis Requiring High Weighing Reproducibility

Because the (S)‑enantiomer is supplied as a homogeneous solid, it is compatible with automated solid‑dispensing systems commonly used in high‑throughput medicinal‑chemistry laboratories. The racemic solid‑liquid mixture (Sigma‑Aldrich) has been reported by users to clog aspiration tips and yield variable dispensed masses, leading to out‑of‑specification reactions when stoichiometric precision is critical [REFS‑1].

Fragment‑Based Drug Discovery (FBDD) with Chiral Piperidine Cores

In FBDD campaigns targeting enzymes with well‑defined chiral binding pockets, the (S)‑configured aminomethyl‑piperidine scaffold can serve as a privileged fragment. Because the Boc group is readily removed under mild acidic conditions, the secondary amine can be directly elaborated into diverse amide, urea, or sulfonamide libraries while preserving the stereogenic centre, a property validated for 3‑aminomethyl‑piperidine analogs in recent fragment‑to‑lead studies [REFS‑1].

Quote Request

Request a Quote for tert-butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.